
1-(2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(Ciclopropilamino)piridin-3-il)pirrolidin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de pirrolidina, un anillo de piridina y un grupo ciclopropilamino
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común implica la reacción de 3-piridincarboxaldehído con ciclopropilamina para formar un intermedio, que luego se hace reaccionar con un derivado de pirrolidina en condiciones específicas para obtener el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-(2-(Ciclopropilamino)piridin-3-il)pirrolidin-1-il)etanona puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina, especialmente en las posiciones orto y para al átomo de nitrógeno.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Derivados oxidados de los anillos de pirrolidina y piridina.
Reducción: Formas reducidas del compuesto con anillos hidrogenados.
Sustitución: Derivados sustituidos con varios grupos funcionales unidos al anillo de piridina.
Aplicaciones Científicas De Investigación
1-(2-(2-(Ciclopropilamino)piridin-3-il)pirrolidin-1-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(2-(Ciclopropilamino)piridin-3-il)pirrolidin-1-il)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de estos objetivos, modulando su actividad. Los anillos de pirrolidina y piridina contribuyen a la afinidad de unión y la especificidad, mientras que el grupo ciclopropilamino puede mejorar la estabilidad y la biodisponibilidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
N-(Piridin-2-il)amidas: Estos compuestos comparten el anillo de piridina y tienen actividades biológicas similares.
Imidazo[1,2-a]piridinas: Estos compuestos también contienen un anillo de piridina y son conocidos por sus propiedades medicinales.
Singularidad
1-(2-(2-(Ciclopropilamino)piridin-3-il)pirrolidin-1-il)etanona es único debido a la presencia del grupo ciclopropilamino, que puede impartir propiedades químicas y biológicas distintas. Este grupo puede influir en la reactividad, la estabilidad y la interacción del compuesto con los objetivos biológicos, lo que lo convierte en un andamiaje valioso para el descubrimiento y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
1-[2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-10(18)17-9-3-5-13(17)12-4-2-8-15-14(12)16-11-6-7-11/h2,4,8,11,13H,3,5-7,9H2,1H3,(H,15,16) |
Clave InChI |
VYCBIVMAJBTTCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)
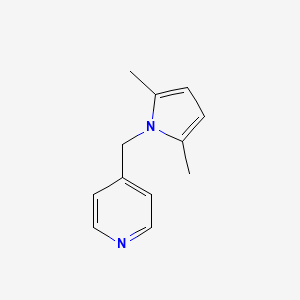
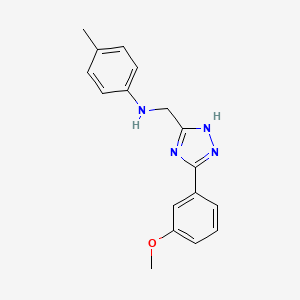

![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
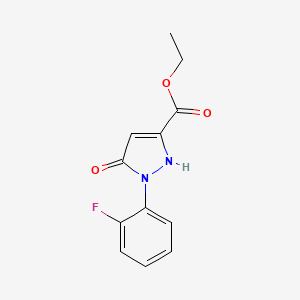
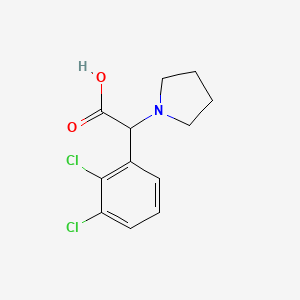
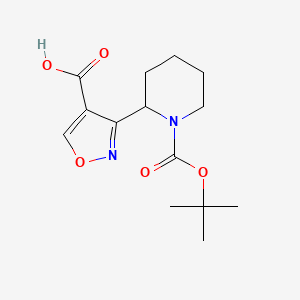

![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
